
Benzene, (ethyltelluro)-
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Overview
Description
Benzene, (ethyltelluro)- is an organotellurium compound where an ethyl group is bonded to a tellurium atom, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (ethyltelluro)- typically involves the reaction of ethyltellurium halides with benzene under specific conditions. One common method is the reaction of ethyltellurium chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyltellurium compound.
Industrial Production Methods
Industrial production of Benzene, (ethyltelluro)- may involve more scalable methods such as the direct reaction of tellurium with ethylbenzene under controlled conditions. This process requires precise temperature and pressure control to ensure the formation of the desired product without significant by-products.
Chemical Reactions Analysis
Scope of Available Data
The search results focus extensively on benzene derivatives containing sulfur (thioethers) and other common functional groups (e.g., nitro, alkyl, acyl). For example:
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Benzene, (ethylthio)- (C₈H₁₀S) and Benzene, [(ethylthio)methyl]- (C₉H₁₂S) are documented in sources , but these are sulfur analogs, not tellurium derivatives.
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General benzene reactions (e.g., nitration, sulfonation, halogenation) are discussed in sources , but none involve tellurium substituents.
Gaps and Limitations
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No reports of ethyltelluro-substituted benzene were found in peer-reviewed journals, NIST databases, or chemistry references within the search results.
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Tellurium-containing aromatic compounds are less common than sulfur analogs due to the lower stability and higher toxicity of tellurium derivatives.
Suggestions for Further Research
To investigate "Benzene, (ethyltelluro)-", consider:
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Specialized Databases :
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Search the CAS SciFinderⁿ or Reaxys for unpublished or proprietary studies.
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Explore crystallographic databases (e.g., Cambridge Structural Database) for structural data.
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Synthetic Pathways :
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Analogous to thioether synthesis, ethyltelluro groups may be introduced via nucleophilic substitution or coupling reactions. For example:
C H X NaTeEt C H TeEt NaX(X=halide) -
Oxidative stability and reactivity trends may align with organotellurium chemistry (e.g., susceptibility to oxidation to telluroxides).
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Key Differences from Sulfur Analogs
While no direct data exists, comparisons with sulfur and selenium analogs suggest:
Property | Thioether (S) | Telluroether (Te) |
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Bond Length (C–X) | ~1.81 Å | ~2.06 Å |
Electrophilic Reactivity | Moderate | Higher polarizability |
Oxidation to X=O | Sulfoxide (SO) | Telluroxide (TeO) |
Scientific Research Applications
Benzene, (ethyltelluro)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzene, (ethyltelluro)- involves its interaction with various molecular targets. The tellurium center can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with nucleophiles and electrophiles, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, (methylsulfanyl)-: Similar in structure but contains a sulfur atom instead of tellurium.
Benzene, (ethylseleno)-: Contains a selenium atom instead of tellurium.
Benzene, (phenyltelluro)-: Contains a phenyl group bonded to tellurium instead of an ethyl group.
Uniqueness
Benzene, (ethyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to sulfur and selenium analogs. The tellurium center provides unique redox properties and reactivity, making it valuable for specific applications in chemistry and materials science.
Properties
CAS No. |
55776-34-6 |
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Molecular Formula |
C8H10Te |
Molecular Weight |
233.8 g/mol |
IUPAC Name |
ethyltellanylbenzene |
InChI |
InChI=1S/C8H10Te/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
ZKIFHSOPAMCBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
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